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D-[UL-13C6]Glucosamine Hydrochloride -

D-[UL-13C6]Glucosamine Hydrochloride

Catalog Number: EVT-13972299
CAS Number:
Molecular Formula: C6H14ClNO5
Molecular Weight: 221.59 g/mol
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Product Introduction

Isotopic Labeling Strategies in Sugar Metabolism Research

Uniform ¹³C₆ Labeling for Metabolic Flux Analysis

Uniformly labeled D-[UL-¹³C₆]glucosamine hydrochloride (chemical formula: ¹³C₆H₁₄ClNO₅; molecular weight: 221.59 g/mol) serves as a critical tracer for elucidating carbon fate in metabolic networks. This compound features ¹³C atoms at all six carbon positions, enabling high-resolution tracking through glycolysis, hexosamine biosynthesis (HBP), and nucleotide sugar pathways. When introduced into biological systems, its metabolism generates mass isotopologues (e.g., M+6 for intact glucose units or M+8 for UDP-N-acetylglucosamine), detectable via LC-MS or GC-MS. These labeling patterns allow computational flux estimation using software tools like Metran and INCA, which apply elementary metabolite unit (EMU) algorithms to resolve intracellular fluxes [3] [5] [10].

In cancer metabolism studies, D-[UL-¹³C₆]glucosamine quantifies rewired pathways such as:

  • Pentose Phosphate Pathway (PPP) activity: Measured via M+5 ribose-5-phosphate isotopologues.
  • Glycosylation flux: Tracked through UDP-GlcNAc M+8 enrichment.
  • Glutathione synthesis: Monitored via glutamate-derived M+4/M+5 GSH [8].

Table 1: 13C-MFA Software Tools for Flux Quantification

SoftwareAlgorithmIsotope TrackingKey Application
MetranEMU¹³CMammalian cell flux maps
INCAEMU¹³C, ²HCancer bioenergetics
OpenFLUXLinear optimization¹³CMicrobial engineering
13CFLUX2Iterative fitting¹³CIndustrial biotechnology

Comparative Efficacy of UL-¹³C₆ vs. Selective Isotopologs in Tracer Studies

While position-specific isotopologs (e.g., [1-¹³C]glucosamine) simplify pathway validation, D-[UL-¹³C₆]glucosamine offers three key advantages:

  • Pathway redundancy resolution: Detects parallel route engagement (e.g., mitochondrial vs. cytosolic acetyl-CoA contributions to UDP-GlcNAc) via multi-carbon enrichment signatures [8].
  • Sensitivity enhancement: Higher ¹³C abundance amplifies signal-to-noise ratios in low-flux pathways like the hexosamine salvage axis.
  • Cataplerotic flux quantification: Resolves carbon drainage to secondary metabolites (e.g., proline synthesis from TCA intermediates) [3].

However, selective labeling outperforms UL-¹³C₆ in:

  • Glycogen tracing: [6-¹³C]glucose clarifies gluconeogenic recycling.
  • Transketolase reversibility: [1,2-¹³C]glucose distinguishes oxidative/non-oxidative PPP fluxes [5].

Table 2: Tracer Selection for Targeted Pathway Interrogation

Tracer TypeOptimal PathwaysLimitations
D-[UL-¹³C₆]glucosamineHBP, glycosylation, GSH synthesisOverlapping MIDs in fragmented metabolites
[1-¹³C]glucosamineGlycolysis entry pointsMisses carbon scrambling in TCA
[U-¹³C]glutamineReductive carboxylationLow HBP resolution

Enzymatic Cascades for Salvage Pathway Integration of ¹³C₆-Labeled Precursors

D-[UL-¹³C₆]glucosamine hydrochloride enters salvage via a conserved three-step enzymatic cascade:

  • Hexokinase/Glutamine:fructose-6-phosphate amidotransferase (GFAT): Converts glucosamine to glucosamine-6-phosphate, then to glucosamine-1-acetyl-6-phosphate.
  • Acetyl-CoA-dependent N-acetylation: Generates N-acetylglucosamine-6-phosphate (GlcNAc-6P) using mitochondrial or cytosolic acetyl-CoA pools.
  • Phosphomutase/uridyltransferase reactions: Yield UDP-[UL-¹³C₆]GlcNAc (detected as M+8 due to acetyl group’s ¹³C₂) [4] [8].

In hypoxia-tolerant Spalax cells, ¹³C₆ labeling revealed salvage dominance over de novo HBP:

  • UDP-GlcNAc M+8 enrichment: 4.2-fold higher than in rat fibroblasts under hypoxia.
  • Acetyl-CoA crosstalk: 78% of acetyl groups derived from mitochondrial ¹³C₂-acetate.
  • Collagen-linked drainage: ¹³C₆ carbons redirected to hydroxyproline via α-ketoglutarate cataplerosis [8].

This rerouting supports proteoglycan synthesis and stress adaptation, underscoring salvage as a metabolic control point.

Challenges in Stable Isotope Incorporation During Nucleotide Sugar Biosynthesis

Key technical limitations arise when using D-[UL-¹³C₆]glucosamine for nucleotide sugar studies:

Isotope dilution effects

  • Glutamine competition: Unlabeled glutamine dilutes acetyl-CoA pools, reducing UDP-GlcNAc M+8 yield. In Spalax cells, 40% dilution occurred despite high glucosamine uptake [8].
  • Endogenous metabolite interference: Cytosolic acetyl-CoA generated from unlabeled lipids/amino acids masks ¹³C₂-acetyl groups.

Enzymatic bottlenecks

  • GFAT feedback inhibition: UDP-GlcNAc allosterically blocks GFAT, capping maximal ¹³C incorporation at 55% even at high tracer doses [8].
  • Compartmentalization artifacts: Mitochondrial acetyl-CoA ¹³C₂ labels UDP-GlcNAc inefficiently due to citrate transport delays.

Analytical constraints

  • Fragmentation ambiguity: LC-MS/MS cannot distinguish M+6 glucosamine-6-P from M+6 fructose-6-P.
  • Ion suppression: High salt media reduces UDP-GlcNAc ionization efficiency by 22–65% [6].

Table 3: UDP-GlcNAc Biosynthesis Efficiency in ¹³C₆-Glucosamine Studies

Cell Type¹³C₆ Uptake (nmol/10⁶ cells/h)UDP-GlcNAc M+8 Enrichment (%)Major Dilution Source
Spalax fibroblasts98 ± 1163 ± 8Glutamine-derived acetyl-CoA
Rat fibroblasts142 ± 1529 ± 5Lipid-derived acetyl-CoA
Cancer cell lines210–35045–58Media pyruvate

Properties

Product Name

D-[UL-13C6]Glucosamine Hydrochloride

IUPAC Name

[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride

Molecular Formula

C6H14ClNO5

Molecular Weight

221.59 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

QKPLRMLTKYXDST-CBIGNMKJSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-]

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)[NH3+])O)O)O.[Cl-]

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